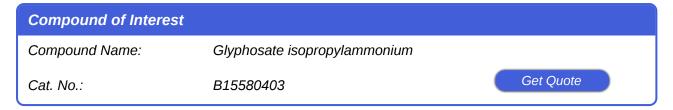


Toxicological Profile of Glyphosate Isopropylammonium on Aquatic Life: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used pesticides globally. Its isopropylammonium salt is a common active ingredient in many commercial formulations. With its extensive use in agriculture, forestry, and urban environments, the potential for glyphosate to enter aquatic ecosystems through runoff, spray drift, or leaching is significant. This technical guide provides a comprehensive overview of the toxicological effects of **glyphosate isopropylammonium** on aquatic life, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity. The information presented is intended to support researchers, scientists, and professionals in drug development and environmental risk assessment in understanding the ecological implications of this prevalent herbicide.

Quantitative Toxicity Data

The acute and chronic toxicity of **glyphosate isopropylammonium** and its formulations to a variety of aquatic organisms has been extensively studied. The following tables summarize the key quantitative data, including the median lethal concentration (LC50), the median effective concentration (EC50), and the no-observed-effect concentration (NOEC). It is important to note that the toxicity of commercial glyphosate formulations is often higher than that of the technical







grade active ingredient alone, which is frequently attributed to the presence of surfactants, such as polyethoxylated tallow amine (POEA).[1][2]

Table 1: Acute and Chronic Toxicity of Glyphosate and its Formulations to Fish



Species	Formulation	Exposure Duration	Endpoint	Value (µg a.i./L)	Reference
Oncorhynchu s mykiss (Rainbow Trout)	Technical Grade	96 h	LC50	>1,000,000	[1]
Oncorhynchu s mykiss (Rainbow Trout)	Roundup®	96 h	LC50	8,200	[1]
Oncorhynchu s mykiss (Rainbow Trout)	Technical Grade	96 h	LOEC	8,700	[1]
Lepomis macrochirus (Bluegill Sunfish)	Technical Grade	96 h	LC50	2,400 - >1,000,000	[1]
Cyprinus carpio (Common Carp)	Technical Grade	24 h	LC50	6,000 - 10,000	[1]
Pimephales promelas (Fathead Minnow)	Technical Grade	24 h	LC50	84,900 - 97,000	[1]
Pimephales promelas (Fathead Minnow)	Technical Grade	255 d	LOEC	25,780	[1]
Danio rerio (Zebrafish)	Technical Grade	10-21 d	LOEC (reproduction/ mortality)	10,000	[3]



Clarias gariepinus (African Catfish)	Isopropylami ne salt	96 h	LC50	13,000	[4]
Cheirodon interruptus	Roundup®	30 d	MC0%M	12,000	[5]
Australoheros facetus	Roundup®	30 d	MC0%M	12,000	[5]
Jenynsia multidentata	Roundup®	30 d	MC0%M	12,000	[5]

Table 2: Acute and Chronic Toxicity of Glyphosate and its Formulations to Aquatic Invertebrates



Species	Formulation	Exposure Duration	Endpoint	Value (µg a.i./L)	Reference
Daphnia magna	Isopropylami ne salt	48 h	EC50	780,000	[3]
Daphnia magna	Roundup Max™	48 h	EC50	4,000 - 49,000	[6]
Daphnia magna	Isopropylami ne salt	55 d	NOEC (reproduction)	450	[3]
Daphnia pulex	Technical Grade	48 h	LC50/EC50	7,900 - 242,000	[1]
Ceriodaphnia dubia	Technical Grade	-	-	65,000	[3]
Chironomus plumosus (Midge)	Technical Grade	48 h	LC50/EC50	13,000 - 55,000	[1]
Gammarus pseudolimna eus	Technical Grade	48 h	LC50	42,000 - 62,000	[1]
Lampsilis siliquoidea (Glochidia)	Isopropylami ne salt	48 h	EC50	> technical grade	[7]
Lampsilis siliquoidea (Juvenile)	Isopropylami ne salt	21 d	LOEC (growth)	25,000	[3]
Pseudosucci nea columella (Snail)	Technical Grade	12 d	NOEC	1,000	[1]
Pseudosucci nea columella (Snail)	Technical Grade	12 d	IC7 (reproduction)	100	[3]



Table 3: Acute and Chronic Toxicity of Glyphosate and its Formulations to Algae and Aquatic Plants

Species	Formulation	Exposure Duration	Endpoint	Value (µg a.i./L)	Reference
Pseudokirchn eriella subcapitata	Technical Grade	24 h	EC50	270,000	[1]
Chlorella pyrenoidosa	Technical Grade	96 h	EC50 (growth inhibition)	3,530	[1]
Chlorella vulgaris	Technical Grade	96 h	EC50 (growth inhibition)	4,696	[1]
Chlorella vulgaris	Technical Grade	72 h	LOEC (growth inhibition)	100	[3]
Scenedesmu s acutus	Technical Grade	72 h	LOEC (growth inhibition)	100	[3]
Scenedesmu s subspicatus	Technical Grade	72 h	NOEC (growth inhibition)	100	[3]
Anabaena flosaquae	Technical Grade	5 d	NOEL	12,000	[1]
Lemna gibba	Technical Grade	14 d	NOEL	1,400 - 1,800	[1]
Lemna gibba	Technical Grade	2-5 d	NOEC (frond number)	500	[3]
Lemna minor	Technical Grade	48 h	EC50 (population)	2,000 - >16,910	[1]

Experimental Protocols



The toxicological data presented above are primarily derived from standardized laboratory tests. The following sections detail the methodologies for key experiments based on internationally recognized guidelines, such as those from the Organisation for Economic Cooperation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period.

- Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss),
 Zebrafish (Danio rerio), Fathead minnow (Pimephales promelas), and Bluegill sunfish
 (Lepomis macrochirus).[7][8]
- · Test Conditions:
 - Exposure Duration: 96 hours.[7][8]
 - System: Static (no renewal of test solution) or semi-static (test solution is renewed at regular intervals, typically every 24 hours).[7]
 - Temperature: Maintained at a constant, appropriate temperature for the chosen species (e.g., 20 ± 2 °C for Zebrafish).[1]
 - Photoperiod: A 12 to 16-hour light and 8 to 12-hour dark cycle.
 - Loading: A minimum volume of test solution per fish is maintained to ensure adequate dissolved oxygen.

Procedure:

- A range-finding test is often conducted to determine the appropriate concentration range for the definitive test.
- For the definitive test, fish are exposed to at least five geometrically spaced
 concentrations of the test substance and a control (without the test substance).[7][8]
- A minimum of seven fish are used for each concentration and the control.



- Mortalities are recorded at 24, 48, 72, and 96 hours. [7][8]
- Endpoint: The primary endpoint is the LC50 at 96 hours. Other endpoints such as the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) can also be determined.[7]
- Data Analysis: The LC50 is calculated using appropriate statistical methods, such as probit analysis.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species, which are key zooplankton in many freshwater ecosystems.

- Test Organism:Daphnia magna is the most commonly used species. Neonates less than 24 hours old are used for the test.[1]
- Test Conditions:
 - Exposure Duration: 48 hours.[1]
 - System: Static.
 - Temperature: 20 ± 2 °C.[1]
 - Medium: Reconstituted or natural water with a pH of 6-9 and a specified hardness.
- Procedure:
 - Daphnia are exposed to at least five concentrations of the test substance and a control.
 - Four replicates with five daphnids each are used for every concentration and the control.
 - The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[1]



- Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[1]
- Data Analysis: The EC50 is determined using statistical methods.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.

- Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).[9]
- Test Conditions:
 - Exposure Duration: 72 hours.[9]
 - System: Static, batch cultures.[9]
 - Temperature: 21-24 °C.
 - Illumination: Continuous, uniform fluorescent lighting.
- Procedure:
 - Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance and a control.[9]
 - Three replicates are used for each concentration and the control.
 - Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate measure like chlorophyll content.
- Endpoint: The EC50 is calculated based on the inhibition of growth rate or yield relative to the control. NOEC and LOEC values can also be determined.[9]
- Data Analysis: The EC50 is calculated from the concentration-response curve.

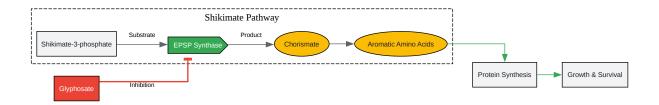


Mechanisms of Toxicity and Signaling Pathways

The toxic effects of **glyphosate isopropylammonium** on aquatic life are dependent on the organism's physiology. For phototrophic organisms like algae and aquatic plants, the primary mechanism of action is well-established. In contrast, for non-phototrophic organisms such as fish and invertebrates, the toxicity is often more complex and frequently linked to the surfactants present in commercial formulations.

Mechanism of Action in Phototrophic Organisms

Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[3] By blocking this pathway, glyphosate depletes the organism of these essential amino acids, leading to a cessation of protein synthesis and ultimately, death.



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Caption: Inhibition of the Shikimate Pathway by Glyphosate in Algae.

Toxicity in Non-Phototrophic Organisms: The Role of Surfactants

In aquatic animals such as fish and invertebrates, which lack the shikimate pathway, the toxicity of **glyphosate isopropylammonium** itself is generally low. However, commercial formulations containing surfactants like polyethoxylated tallow amine (POEA) are significantly more toxic.[1] POEA is known to disrupt cell membranes, leading to a cascade of adverse effects.



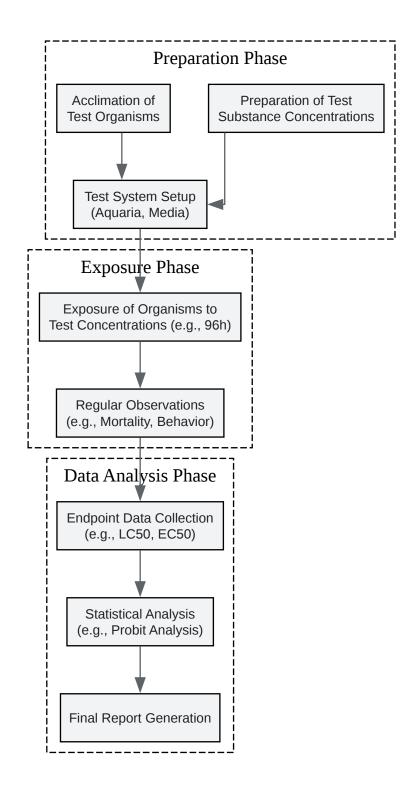




The precise molecular signaling pathways of POEA toxicity are complex and can involve multiple mechanisms. Studies have shown that exposure to POEA can lead to:

- Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS)
 and the organism's ability to detoxify them. This can be observed through increased lipid
 peroxidation and alterations in the activity of antioxidant enzymes such as superoxide
 dismutase and catalase.[10]
- DNA Damage: POEA has been shown to be genotoxic, causing damage to the DNA of exposed organisms.[10][11]
- Hemolysis: Damage to red blood cells, leading to a decrease in their number and hemoglobin content.[10]
- Physiological and Biochemical Alterations: These can include increased plasma lactate and changes in the activity of various enzymes.[10]

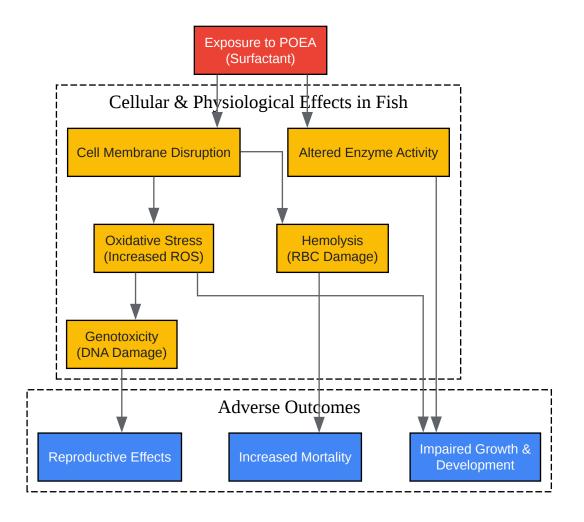




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Caption: Generalized Workflow for an Aquatic Ecotoxicity Test.





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Caption: Adverse Effects of the Surfactant POEA on Fish.

Conclusion

The toxicological profile of **glyphosate isopropylammonium** in aquatic environments is multifaceted. While the active ingredient itself exhibits its primary mode of action in phototrophic organisms by inhibiting the shikimate pathway, the overall toxicity to aquatic ecosystems is significantly influenced by the presence of surfactants in commercial formulations. These additives can cause a range of adverse effects in non-target aquatic animals, including oxidative stress, DNA damage, and disruption of cellular membranes. A thorough understanding of the distinct toxicological properties of both the active ingredient and the complete formulation is crucial for accurate environmental risk assessment and the development of strategies to mitigate the potential impact of glyphosate-based herbicides on



aquatic life. This guide provides a foundational understanding for researchers and professionals working to address these environmental challenges.

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